Eckol is a phlorotannin that is oxanthrene-1,3,6,8-tetrol substituted by a 3,5-dihydroxyphenoxy moiety at position 4. Isolated from the marine brown alga, Ecklonia cava, it exhibits antioxidant activity. It has a role as a metabolite and an antioxidant. It derives from a phloroglucinol.
Related Compounds
Phloroglucinol
Compound Description: Phloroglucinol is a simple phenolic compound and serves as a basic structural unit for phlorotannins [, , , , , , , ]. It is often used as a reference compound in studies investigating the biological activities of phlorotannins.
Relevance: Phloroglucinol is a precursor to Eckol and other more complex phlorotannins. Comparing its activity to Eckol helps understand the contribution of structural complexity to the biological properties of phlorotannins [, , ].
Dieckol
Compound Description: Dieckol is a phlorotannin dimer formed by the oxidative coupling of two Eckol molecules [, , , , , , , , , , , , , ]. It displays a range of biological activities including antioxidant, anti-inflammatory, anti-adipogenic, and antitumor effects.
Relevance: Dieckol, being structurally similar to Eckol, often exhibits greater potency in various assays [, , , , , , ]. This highlights the importance of the degree of polymerization in influencing the bioactivity of phlorotannins.
8,8′-Bieckol
Compound Description: 8,8′-Bieckol is another dimer of Eckol, differing in the linkage position of the two Eckol units [, , , , , , , ]. Like Dieckol, it also possesses significant biological activities, including anti-glycation, anti-inflammatory, and hyaluronidase inhibitory effects.
Relevance: The comparison of 8,8′-Bieckol with Eckol and Dieckol provides insights into the influence of linkage position on the bioactivity of phlorotannin dimers. Despite structural similarities, their activities can differ considerably, emphasizing the significance of subtle structural variations [, , , , ].
Fucofuroeckol A
Compound Description: Fucofuroeckol A is a phlorotannin with a complex structure containing a dibenzodioxin moiety [, , , , , ]. It exhibits potent antioxidant and enzyme inhibitory activities.
Relevance: Although structurally different from Eckol, Fucofuroeckol A is often studied alongside Eckol and other phlorotannins to understand the structure-activity relationships within this class of compounds [, , ].
Phlorofucofuroeckol A
Compound Description: Phlorofucofuroeckol A is a pentameric phlorotannin with a complex, highly branched structure [, , , , , , ]. It exhibits potent anti-glycation, antioxidant and enzyme inhibitory properties.
Relevance: Phlorofucofuroeckol A, along with Eckol and other phlorotannins, exemplifies the structural diversity and potent biological activities within this family of marine natural products [, , , ].
6,6'-Bieckol
Compound Description: 6,6'-Bieckol is a dimer of Eckol, linked at the C-6 position [, ]. It is a potent anti-plasmin inhibitor.
Relevance: This compound, alongside 8,8'-Bieckol, demonstrates the structural diversity possible within Eckol dimers and the impact of different linkage positions on biological activity [, ].
2-phloroeckol
Compound Description: 2-phloroeckol is a phlorotannin with a similar structure to Eckol, differing in the position of a hydroxyl group [, ]. It exhibits antioxidant and hepatoprotective properties.
Relevance: Comparing 2-phloroeckol with Eckol helps understand the effect of subtle structural changes on the biological activities of phlorotannins, particularly their antioxidant and hepatoprotective properties [].
7-phloroeckol
Compound Description: 7-phloroeckol is another structural analog of Eckol, exhibiting potent antioxidant, antidiabetic, and enzyme inhibitory activities [, , ].
Relevance: This compound, along with 2-phloroeckol, highlights the diverse range of phlorotannins with structures similar to Eckol. Comparing their activities provides valuable insight into the structure-activity relationships of these compounds [, , ].
Triphlorethol-A
Compound Description: Triphlorethol-A is a phlorotannin trimer, structurally related to Eckol, and is known to exhibit antioxidant properties [, ].
Relevance: This compound further expands the structural diversity of phlorotannins and helps understand the impact of polymerization on their antioxidant activities compared to Eckol [, ].
Dioxinodehydroeckol
Compound Description: Dioxinodehydroeckol is a phlorotannin with a dibenzodioxin skeleton, structurally similar to Eckol []. It shows significant inhibition of amyloid-β25-35 self-aggregation.
Relevance: This compound, while structurally similar to Eckol, demonstrates a different biological activity profile, highlighting the potential for phlorotannins to target various therapeutic areas [].
6,8'-Bieckol
Compound Description: 6,8'-Bieckol is a dimer of Eckol with the linkage between the C-6 position of one Eckol unit and the C-8 position of the other [, ]. It exhibits potent anti-allergic activity.
Relevance: The discovery of 6,8'-Bieckol, along with other Eckol dimers, further emphasizes the structural diversity within this class of compounds and their potential as anti-allergic agents [, ].
Phlorofucofuroeckol-B
Compound Description: Phlorofucofuroeckol-B is a phlorotannin with a complex structure, known for its potent anti-allergic activity [, ].
Relevance: Although structurally distinct from Eckol, Phlorofucofuroeckol-B, like Eckol, displays anti-allergic properties, highlighting the potential of phlorotannins in managing allergic conditions [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
E-7090 is a fibroblast growth factor receptor inhibitor potentially for the treatment of solid tumors. E-7090 is a selective inhibitor of the tyrosine kinase activities of FGFR1, -2, and -3. In kinetic analyses of the interaction between E7090 and FGFR1 tyrosine kinase, E7090 associated more rapidly with FGFR1 than did the type II FGFR1 inhibitor ponatinib, and E7090 dissociated more slowly from FGFR1, with a relatively longer residence time, than did the type I FGFR1 inhibitor AZD4547, suggesting that its kinetics are more similar to the type V inhibitors, such as lenvatinib.
Pladienolide Derivative E7107 is a synthetic urethane derivative of pladienolide D with potential antineoplastic activity. Pladienolide derivative E7107 is generated from the 12-membered macrolide pladienolide D, one of several macrolides derived from the bacterium Streptomyces platensis Mer-11107. This agent appears to bind to the 130-kDa subunit 3 (spliceosome-associated protein 130; SAP130) of the splicing factor 3b (SF3b), resulting in inhibition of pre-messenger RNA splicing and the arrest of cell-cycle progression. The splicing factor SF3b is a multiprotein complex integral to the accurate excision of introns from pre-messenger RNA; the subunit SAP130 associates with U2 snRNP and is recruited to prespliceosomal complexes. E7107 has been used in trials studying the treatment of Cancer.
E7046 is a specific antagonist of the type 4 prostaglandin E2 (PGE2) receptor EP4. It possesses significant antitumor growth activity in multiple preclinical tumor models through modulating myeloid cells, including tumor-associated macrophages and myeloid-derived suppressor cells. E7046 is being evaluated in cancer models and clinical trials, alone or in combination with other immunotherapeutic compounds. E7046 is a potent and selective antagonist of the type 4 prostaglandin E2 (PGE2) receptor EP4. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity. E7046 has specific and potent inhibitory activity on PGE2-mediated pro-tumor myeloid cell differentiation and activation. E7046 treatment reduced the growth or even rejected established tumors in vivo in a manner dependent on both myeloid and CD8+ T cells.
EACC is a Novel reversible inhibitor of autophagic flux, preventing Stx17 loading onto autophagosomes and blocking autophagosome-lysosome fusion without any effect on lysosomal properties or on endocytosis mediated degradation of EGF receptor.
EAD1 is a potent and selective autophagy inhibitor with antiproliferative activity in lung and pancreatic cancer cells. EAD1 had an IC50 of 5.8 μM in the BxPC3 cells and was approximately 8-fold more potent than CQ and HCQ. EAD1 inhibited autophagy, as judged by the cellular accumulation of the autophagy-related autophagosome proteins LC3-II and p62 and induced apoptosis. The increases in LC3-II levels by the analogues were highly correlated with their growth inhibitory IC50s, suggesting that autophagy blockade is closely linked to inhibition of cell proliferation. EAD1 is a viable lead compound for evaluation of the antitumor activity of autophagy inhibitors in vivo.